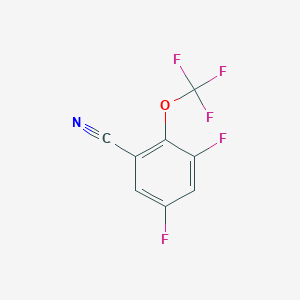

3,5-Difluoro-2-(trifluoromethoxy)benzonitrile

Descripción

Propiedades

IUPAC Name |

3,5-difluoro-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO/c9-5-1-4(3-14)7(6(10)2-5)15-8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEBTAWWFNYAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)OC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluoro-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid

Actividad Biológica

3,5-Difluoro-2-(trifluoromethoxy)benzonitrile is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H4F5N

- Molecular Weight : 227.13 g/mol

The presence of multiple fluorine atoms contributes to the compound's lipophilicity and potential bioactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors and enzymes, potentially modulating their activity.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, particularly in the context of central nervous system disorders.

Biological Activity Data

Various studies have explored the biological activity of fluorinated compounds similar to this compound. The following table summarizes findings from relevant research:

Case Study 1: Inhibition of BCAT Enzymes

A study conducted on a series of benzonitrile derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited significant inhibitory effects on branched-chain amino acid transaminases (BCAT). The most potent compound showed an IC50 value as low as 0.12 µM, indicating strong enzyme inhibition and potential therapeutic applications in metabolic disorders.

Case Study 2: Modulation of mGluR5 Receptors

Another investigation into compounds similar to this compound revealed that certain derivatives acted as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). These compounds exhibited high affinity and selectivity, suggesting a pathway for developing treatments for anxiety and schizophrenia.

Comparación Con Compuestos Similares

3,5-Difluoro-4-hydroxybenzonitrile

3,5-Difluoro-2-methylbenzonitrile

3-(Trifluoromethoxy)benzonitrile

- Structure : Trifluoromethoxy at position 3 (meta) instead of position 2 (ortho).

- Key Differences :

- Meta substitution alters dipole moments and steric accessibility for intermolecular interactions.

- Ortho-substituted trifluoromethoxy in the target compound may confer better conformational rigidity.

- Impact : Positional isomerism influences solubility and target engagement .

4-Fluoro-2-(trifluoromethyl)benzonitrile

3,5-Dichloro-4-fluorobenzonitrile

- Structure : Chlorines at positions 3 and 5, fluorine at position 4.

- Key Differences :

- Chlorine’s larger atomic radius increases steric hindrance and reduces electronegativity compared to fluorine.

- Higher molecular weight (190 g/mol vs. ~207 g/mol for the target compound).

3,5-Difluoro-4-nitrobenzonitrile

- Structure: Nitro (-NO₂) at position 4.

- Key Differences :

- Nitro groups are strongly electron-withdrawing but prone to metabolic reduction (e.g., to amines).

- Higher reactivity in electrophilic aromatic substitution but reduced stability.

- Impact: Limited pharmaceutical utility compared to the trifluoromethoxy derivative .

Data Table: Comparative Properties

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (LogP)* | Metabolic Stability |

|---|---|---|---|---|---|

| 3,5-Difluoro-2-(trifluoromethoxy)benzonitrile | F (3,5), OCF₃ (2), CN (1) | ~207 | Trifluoromethoxy, Nitrile | High | High |

| 3,5-Difluoro-4-hydroxybenzonitrile | F (3,5), OH (4), CN (1) | 155.10 | Hydroxyl, Nitrile | Moderate | Moderate |

| 3,5-Difluoro-2-methylbenzonitrile | F (3,5), CH₃ (2), CN (1) | 153.13 | Methyl, Nitrile | Moderate | Moderate |

| 3-(Trifluoromethoxy)benzonitrile | OCF₃ (3), CN (1) | 187.11 | Trifluoromethoxy, Nitrile | High | High |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | CF₃ (2), F (4), CN (1) | 189.12 | Trifluoromethyl, Nitrile | Very High | Very High |

| 3,5-Dichloro-4-fluorobenzonitrile | Cl (3,5), F (4), CN (1) | 190.00 | Chlorine, Nitrile | High | Moderate |

*Estimated based on substituent contributions .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,5-Difluoro-2-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via sequential halogenation and functional group introduction. For example:

Halogenation : Electrophilic fluorination of a benzaldehyde precursor using agents like Selectfluor™ under anhydrous conditions.

Nitrile Formation : Conversion of an intermediate aldehyde to nitrile via dehydration with reagents such as POCl₃ or NH₃/heat.

Trifluoromethoxy Introduction : Use of trifluoromethylating agents (e.g., CF₃SO₂Na) in the presence of copper catalysts.

- Optimization : Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : ¹⁹F NMR is critical for identifying fluorine environments (δ -60 to -70 ppm for CF₃O groups). ¹H NMR resolves aromatic protons (J coupling ~8–12 Hz for adjacent fluorines).

- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₂F₅NO) via exact mass matching .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Intermediate : Used to synthesize fluorinated bioactive molecules, such as kinase inhibitors or antimicrobial agents.

- Probe Development : The trifluoromethoxy group enhances metabolic stability and binding affinity in target engagement studies .

Advanced Questions

Q. How can computational methods like AI-powered synthesis planning be applied to design novel derivatives of this compound?

- Retrosynthetic Analysis : Tools like Reaxys or Pistachio leverage reaction databases to propose pathways, prioritizing steps with >80% reported yields.

- DFT Calculations : Predict regioselectivity for fluorination or trifluoromethoxy substitution. For example, Fukui indices identify nucleophilic/electrophilic sites on the aromatic ring .

Q. What strategies mitigate competing side reactions during the introduction of trifluoromethoxy groups?

- Steric Shielding : Use bulky directing groups (e.g., tert-butyl) to block undesired substitution positions.

- Catalytic Systems : Pd/Cu bimetallic catalysts enhance selectivity for trifluoromethoxy over chloro/byproducts.

- Kinetic Control : Low-temperature (-20°C) reactions suppress thermodynamically favored side products .

Q. How can researchers resolve discrepancies in reported NMR data for this compound across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.